
2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is a specialty product for proteomics research . It is a labelled analogue of 2-Amino-1-(4’-benzyloxyphenyl)ethanol, which is an intermediate of Synephrine . The molecular formula is C13 (13C)2H17 (15N)O2 and the molecular weight is 246.28 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(15N)azanyl-1-(4-phenylmethoxyphenyl)(1,2-13C2)ethanol . The canonical SMILES representation is C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O .Physical And Chemical Properties Analysis
The compound is soluble in Methanol and Tetrahydrofuran . It appears as a white solid . The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación
The compound “2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N” is a specifically labeled version of a chemical structure that might be used in advanced scientific research. This labeling with carbon-13 and nitrogen-15 isotopes indicates its utility in nuclear magnetic resonance (NMR) spectroscopy for tracing mechanisms of chemical reactions, studying protein-ligand interactions, or understanding metabolic pathways in biochemistry and pharmacology.
Applications in Chemical Mechanism Elucidation
One primary application of isotopically labeled compounds, like “2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N,” is in the elucidation of chemical mechanisms. For instance, in lignin model compound studies, isotopic labeling helps in understanding the acidolysis process, crucial for developing sustainable biofuels and chemicals from lignocellulosic biomass. Yokoyama (2015) reviewed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, emphasizing the significance of the presence of the γ-hydroxymethyl group in the reaction mechanism and the role of hydride transfer mechanisms in benzyl-cation-type intermediates derived from such compounds T. Yokoyama, 2015.
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is the α-adrenergic receptor . This receptor plays a crucial role in the sympathetic nervous system, which is part of the body’s response to stress.
Mode of Action
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N acts as an agonist for the α-adrenergic receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the α-adrenergic receptor, activating it and triggering a response.
Biochemical Pathways
The activation of the α-adrenergic receptor by 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N leads to a cascade of biochemical reactions. These reactions involve various signaling molecules and pathways, ultimately resulting in physiological responses such as increased heart rate and blood pressure .
Pharmacokinetics
It is known that the compound is soluble in methanol and tetrahydrofuran , which suggests that it may be well-absorbed in the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N. For example, the compound should be stored at 2-8°C to maintain its stability . Additionally, the compound’s action and efficacy can be influenced by factors such as the individual’s physiological state and the presence of other substances in the body.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N can be achieved through a multi-step synthesis pathway involving the reaction of various starting materials.", "Starting Materials": [ "4-hydroxybenzaldehyde-13C2,15N", "4-bromobenzyl alcohol", "NaBH4", "NH3", "HCl", "NaOH", "Na2SO4", "EtOH" ], "Reaction": [ { "Step 1": "4-hydroxybenzaldehyde-13C2,15N is reacted with 4-bromobenzyl alcohol in the presence of NaBH4 to yield 4-(4-bromobenzyloxy)benzaldehyde-13C2,15N." }, { "Step 2": "The product from step 1 is then reacted with NH3 in the presence of HCl to yield 2-Amino-1-(4'-bromobenzyloxyphenyl)ethanol-13C2,15N." }, { "Step 3": "The product from step 2 is then treated with NaOH to remove the bromine atom and yield 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N." }, { "Step 4": "The final product is purified using Na2SO4 and EtOH." } ] } | |
Número CAS |
1190017-22-1 |
Fórmula molecular |
C15H17NO2 |
Peso molecular |
246.284 |
Nombre IUPAC |
2-azanyl-1-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/i10+1,15+1,16+1 |
Clave InChI |
YZOUUVUNKGUDSK-BEOILPPGSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O |
Sinónimos |
1-[p-(Benzyloxy)phenyl]-2-aminoethanol-13C2,15N; 2-(4-Benzyloxyphenyl)-2-hydroxyethanamine-13C2,15N; α-(Aminomethyl)-4-(phenylmethoxy)benzenemethanol-13C2,15N; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



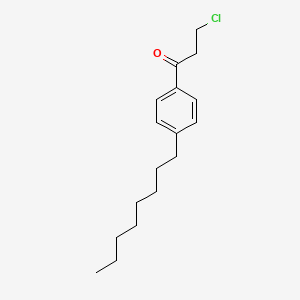


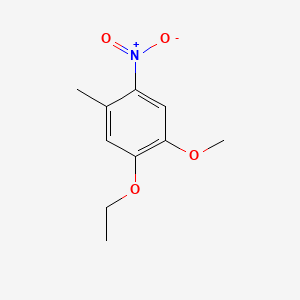
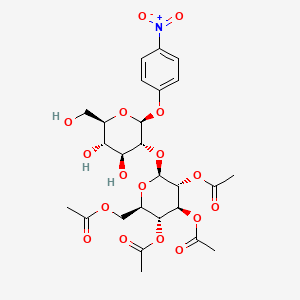
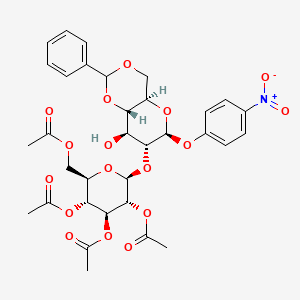
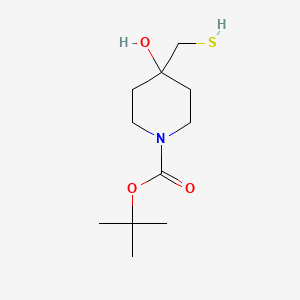
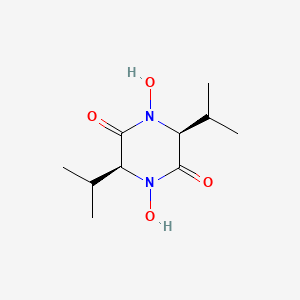
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)
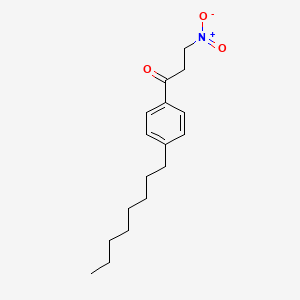
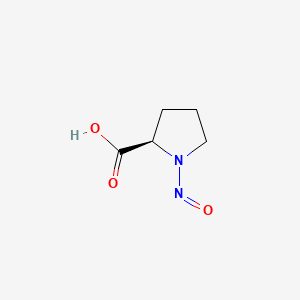

![tert-butyl (2R)-3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B562180.png)